
9-Methylacridine-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylacridine-2-sulfonic acid is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine. The sulfonic acid group attached to the acridine ring enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylacridine-2-sulfonic acid typically involves the sulfonation of 9-Methylacridine. One common method is the reaction of 9-Methylacridine with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. The final product is typically obtained in high purity through a series of filtration, washing, and drying steps .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylacridine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted acridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-Methylacridine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Mécanisme D'action
The mechanism of action of 9-Methylacridine-2-sulfonic acid involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of cell proliferation and can induce cell death in cancer cells . Additionally, the sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact more effectively with its molecular targets .
Comparaison Avec Des Composés Similaires
9-Carboxyacridine: Another derivative of acridine with a carboxylic acid group instead of a sulfonic acid group. It has similar applications but different solubility and reactivity properties.
9-Aminoacridine: Contains an amino group, making it more basic and reactive in different chemical environments.
Uniqueness: 9-Methylacridine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it a versatile compound for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
61556-14-7 |
|---|---|
Formule moléculaire |
C14H11NO3S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
9-methylacridine-2-sulfonic acid |
InChI |
InChI=1S/C14H11NO3S/c1-9-11-4-2-3-5-13(11)15-14-7-6-10(8-12(9)14)19(16,17)18/h2-8H,1H3,(H,16,17,18) |
Clé InChI |
BCZBIQXELPPJLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)

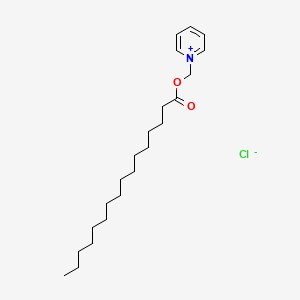
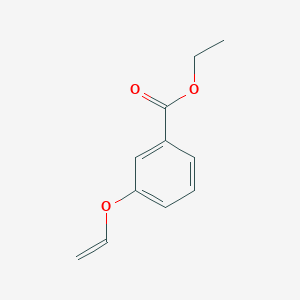
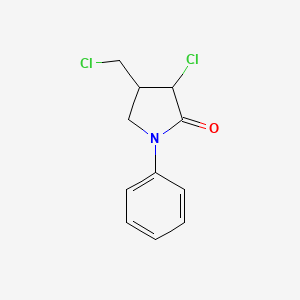
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
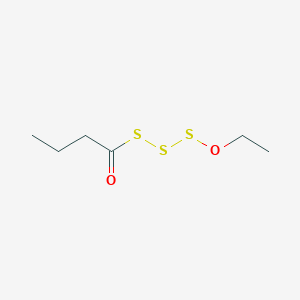
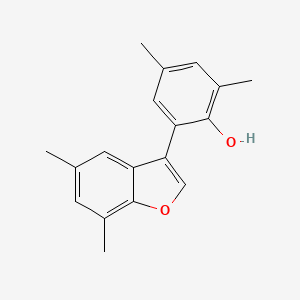
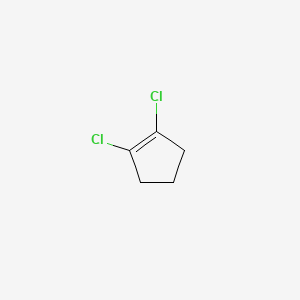
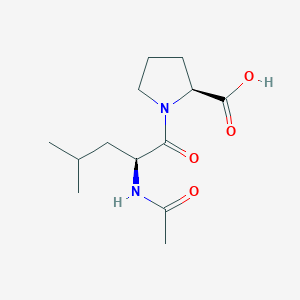
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
